An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide
An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a versatile chemical reagent with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, polymer chemistry, and bioconjugation. Its unique structure, featuring a reactive succinimidyl carbonate group and a stable cyclopentyloxy moiety, makes it an effective tool for the introduction of a cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in advanced drug delivery systems like antibody-drug conjugates (ADCs).
Chemical and Physical Properties
N-(Cyclopentyloxycarbonyloxy)succinimide is a white to off-white crystalline powder.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 128595-07-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₅ | [1] |
| Molecular Weight | 227.21 g/mol | [1] |
| Melting Point | 78-82 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Moderately soluble in common organic solvents such as acetone and methanol; sparingly soluble in water. | [1] |
| Storage Conditions | 2-8°C, under an inert atmosphere. Moisture and heat sensitive. | [1] |
Spectral Data
The structural integrity of N-(Cyclopentyloxycarbonyloxy)succinimide can be confirmed using various spectroscopic techniques.
| Spectroscopy | Predicted/Typical Peaks |
| ¹³C NMR | Expected signals for carbonyl carbons (succinimide and carbonate), cyclopentyl carbons, and succinimide methylene carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (imide and carbonate), C-O stretching, and C-N stretching. Imide carbonyls typically show two bands (symmetric and asymmetric stretching). |
| Mass Spectrometry | Predicted m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |
Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide
The synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide is a two-step process, starting with the formation of cyclopentyl chloroformate, which is then reacted with N-hydroxysuccinimide.
Experimental Protocol: Synthesis of Cyclopentyl Chloroformate
Materials:
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Cyclopentanol
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Triphosgene
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Pyridine
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Anhydrous diethyl ether
-
1.0 N HCl aqueous solution
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Brine
-
Anhydrous sodium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
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Cool the solution to -70°C using a dry ice/acetone bath.
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Prepare a solution of cyclopentanol (3 equivalents) and pyridine (3.3 equivalents) in anhydrous diethyl ether.
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Slowly add the cyclopentanol/pyridine solution dropwise to the triphosgene solution over 1 hour, maintaining the temperature at -70°C.
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Stir the reaction mixture at -70°C for an additional hour.
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Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1.5 hours.
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Quench the reaction by adding 1.0 N HCl aqueous solution to acidify the mixture.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield cyclopentyl chloroformate, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide
Materials:
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Cyclopentyl chloroformate
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous acetonitrile or dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-hydroxysuccinimide (1 equivalent) in anhydrous acetonitrile.
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.
-
Slowly add a solution of cyclopentyl chloroformate (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure N-(Cyclopentyloxycarbonyloxy)succinimide.
Applications in Organic Synthesis
Amine Protection
N-(Cyclopentyloxycarbonyloxy)succinimide is an efficient reagent for the protection of primary and secondary amines by introducing the cyclopentyloxycarbonyl (Cpoc) group. The Cpoc group is stable under a variety of reaction conditions but can be removed under specific acidic or hydrogenolysis conditions.
Experimental Protocol: General Procedure for Amine Protection
Materials:
-
Amine-containing substrate
-
N-(Cyclopentyloxycarbonyloxy)succinimide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent.
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Add the base (1.1 to 1.5 equivalents).
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Add N-(Cyclopentyloxycarbonyloxy)succinimide (1.1 to 1.2 equivalents) portion-wise to the solution.
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Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).
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Dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Bioconjugation and Drug Delivery
The succinimidyl carbonate moiety of N-(Cyclopentyloxycarbonyloxy)succinimide makes it a valuable tool in bioconjugation, particularly for linking molecules to proteins and other biomolecules.[2] A significant application is in the development of Antibody-Drug Conjugates (ADCs). In this context, the reagent can act as a linker, connecting a cytotoxic drug to an antibody that specifically targets cancer cells.
The general strategy involves modifying a drug molecule with the N-(Cyclopentyloxycarbonyloxy)succinimide linker, which then reacts with lysine residues on the antibody to form a stable carbamate bond. The resulting ADC can selectively deliver the cytotoxic payload to tumor cells, minimizing off-target toxicity.
Safety and Handling
N-(Cyclopentyloxycarbonyloxy)succinimide is considered to have low to moderate acute toxicity.[1] However, it may cause skin and eye irritation upon contact.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood. It is sensitive to moisture and heat and should be stored accordingly in a refrigerator under an inert atmosphere.[1]
Conclusion
N-(Cyclopentyloxycarbonyloxy)succinimide is a valuable and versatile reagent for chemical synthesis. Its ability to efficiently introduce the cyclopentyloxycarbonyl protecting group and to act as a linker in bioconjugation makes it a crucial tool for researchers in medicinal chemistry, drug development, and materials science. The detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory. As research into targeted therapies and advanced biomaterials continues to grow, the applications of N-(Cyclopentyloxycarbonyloxy)succinimide are expected to expand further.
